4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine
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Overview
Description
4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with methoxy and methyl groups on a pyrimidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the key intermediate, 1-(2-methoxyphenyl)piperazine, which is then reacted with 6-methoxy-2-methylpyrimidine under specific conditions to form the desired product. The reaction is often catalyzed by a Lewis acid such as Yb(OTf)3 in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-efficiency catalysts, solvent optimization, and purification techniques such as recrystallization. The overall yield of the industrial process can be around 45% .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Methoxyphenyl)piperazin-1-yl)(4-methoxyphenyl)methanone
- (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
Uniqueness
4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine is unique due to its specific substitution pattern on the piperazine and pyrimidine rings, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-19-16(12-17(20-13)25-3)21-7-9-22(10-8-21)18(23)14-5-4-6-15(11-14)24-2/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKOLJFVTIBEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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